“1-(Pyridin-4-yl)piperidin-4-ol” is a chemical compound . It belongs to the phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
The molecular weight of “1-(Pyridin-4-yl)piperidin-4-ol” is 178.23 . The InChI Code is 1S/C10H14N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h1-2,5-6,10,13H,3-4,7-8H2
.
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
The physical form of “1-(Pyridin-4-yl)piperidin-4-ol” is solid . Its density is 1.2±0.1 g/cm3 . The boiling point is 340.7±32.0 °C at 760 mmHg .
Antimicrobial Agents: Derivatives of 1-(Pyridin-4-yl)pyrrolidin-2-one, a closely related compound, have shown promising antimalarial activity. [] These derivatives target Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS), an enzyme crucial for parasite protein synthesis. This suggests the potential of exploring 1-(Pyridin-4-yl)piperidin-4-ol derivatives for developing new antimalarial drugs, especially considering their efficacy against resistant strains.
Anti-Cancer Agents: The development of histone deacetylase (HDAC) inhibitors represents a significant advancement in cancer therapy. Notably, compounds MH1-18 and MH1-21, designed with a 4-piperidin-4-yl-triazole core, have demonstrated exceptional inhibition rates against HDACs, exceeding 90% at a concentration of 1 μM. [] Specifically, these compounds effectively inhibit HDAC6, a subtype of HDAC, with low IC50 values. Molecular docking studies have validated their high potency against HDAC6, showcasing their potential as anti-cancer agents.
Nociceptin Receptor Agonists: The nociceptin/orphanin FQ (NOP) receptor system has garnered significant attention as a potential target for treating alcohol addiction. A novel small-molecule NOP ligand, AT-312 (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol, has exhibited promising results in preclinical studies. [] This high-affinity, selective NOP full agonist effectively reduced ethanol-induced conditioned place preference (CPP) in mice, suggesting its potential in mitigating alcohol reward and potentially serving as a medication for alcohol addiction.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: